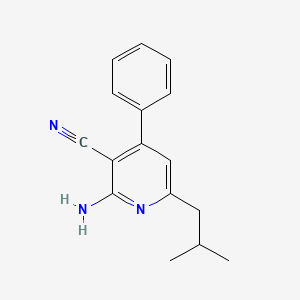
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride, also known as MOP, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a derivative of propanolamine, a compound derived from propanol. MOP is a white crystalline solid that is soluble in water and organic solvents. It has a melting point of 135°C and a boiling point of 183°C.
Scientific Research Applications
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has a number of applications in scientific research. It is used in the synthesis of various organic compounds, such as amides, esters, and amines. It is also used as a reagent in the synthesis of drugs and other pharmaceuticals. In addition, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has been used in the synthesis of antibiotics, antifungals, and antineoplastics.
Mechanism of Action
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule facilitates the formation of a covalent bond between the two molecules. This covalent bond is then broken, allowing the substrate molecule to be converted into the desired product.
Biochemical and Physiological Effects
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial and fungal species, as well as to reduce the toxicity of certain compounds. In addition, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has been shown to reduce inflammation and to improve the efficiency of drug absorption.
Advantages and Limitations for Lab Experiments
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride has several advantages for lab experiments. It is relatively inexpensive and readily available, making it an ideal choice for research. In addition, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is easy to handle and is non-toxic, making it safe to use in the lab. However, 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is also susceptible to hydrolysis, meaning that it must be handled with care and stored properly in order to maintain its effectiveness.
Future Directions
The use of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride in scientific research is expected to continue to grow in the future. Possible future applications include its use in the synthesis of novel drugs and other pharmaceuticals, as well as its use as a reagent in the synthesis of other organic compounds. In addition, further research could be conducted to investigate the potential of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride to inhibit the growth of certain bacterial and fungal species. Finally, further studies could be conducted to explore the potential of 1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride to reduce inflammation and improve drug absorption.
Synthesis Methods
1-amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-methoxyphenol with ammonia to form the amine. The second step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt. The overall yield of the reaction is typically high, usually greater than 90%.
properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)6-9(12)7-11;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWAZEOWQQLLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-methoxyphenyl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)
![3-(2-methoxypyrimidin-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616198.png)





![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)
![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)

